Dryocrassin ABBA (CAS: 12777-70-7) is a highly purified, naturally occurring tetrameric acylphloroglucinol isolated from the rhizomes of Dryopteris crassirhizoma. In commercial and research procurement, it is primarily sourced as a high-purity reference standard and pharmacological lead compound for advanced infectious disease modeling. Unlike crude extracts or simpler dimeric phloroglucinols, highly purified Dryocrassin ABBA provides a stable, quantifiable baseline for evaluating broad-spectrum antiviral and anti-virulence activities. Its unique tetrameric structure confers distinct pharmacokinetic stability and target-binding profiles, making it a critical reagent for assays targeting viral proteases, neuraminidases, and bacterial virulence factors where standard clinical inhibitors exhibit resistance or off-target microbiota disruption [1].
Substituting Dryocrassin ABBA with structurally related phloroglucinols (such as the trimeric filixic acid ABA or dimeric flavaspidic acids) or crude Dryopteris extracts severely compromises assay reproducibility and quantitative target affinity. While crude extracts contain a mixture of over ten phloroglucinol derivatives that confound mechanism-of-action studies, purified Dryocrassin ABBA offers the precise stoichiometry essential for determining accurate IC50 and MIC values [1]. Furthermore, substituting with standard clinical benchmarks like amantadine or vancomycin fails in specific resistant-strain models or anti-virulence assays, as Dryocrassin ABBA operates via distinct, non-bactericidal virulence-factor inhibition rather than direct growth perturbation [2].
In immunofluorescence-based cellular infection assays, the tetrameric Dryocrassin ABBA demonstrates significantly higher potency than its closely related trimeric analog, filixic acid ABA. Against SARS-CoV infection in Vero cells, Dryocrassin ABBA achieved an IC50 of 0.80 ± 0.07 µM, whereas filixic acid ABA required a concentration of 4.56 ± 0.21 µM to achieve the same inhibition [1].
| Evidence Dimension | Cellular viral inhibition (IC50) |
| Target Compound Data | 0.80 ± 0.07 µM |
| Comparator Or Baseline | Filixic acid ABA (4.56 ± 0.21 µM) |
| Quantified Difference | 5.7-fold higher potency for Dryocrassin ABBA |
| Conditions | SARS-CoV infected Vero cells, 24 h post-infection |
Procuring the tetrameric form ensures maximum assay sensitivity and lower required dosing in cellular models of coronavirus infection compared to trimeric alternatives.
When evaluated in murine models infected with amantadine-resistant HPAIV H5N1, Dryocrassin ABBA significantly outperformed the clinical benchmark amantadine. Oral administration of 33 mg/kg Dryocrassin ABBA resulted in an 87% survival rate, whereas the standard amantadine treatment yielded only a 53% survival rate, with the untreated control at 20% [1]. This is supported by its direct neuraminidase inhibition (IC50 = 18.59 µM) which outperforms filixic acid ABA (29.57 µM) [2].
| Evidence Dimension | In vivo survival rate |
| Target Compound Data | 87% survival (at 33 mg/kg) |
| Comparator Or Baseline | Amantadine hydrochloride (53% survival) |
| Quantified Difference | 34% absolute increase in survival rate over the clinical standard |
| Conditions | Mice infected with amantadine-resistant H5N1 avian influenza virus |
Validates Dryocrassin ABBA as an essential positive control and lead compound for in vivo virology studies where standard adamantane-class drugs fail.
In screening against 15 clinical isolates of Clostridioides difficile, Dryocrassin ABBA exhibited potent inhibitory activity that closely parallels the clinical standard vancomycin. Dryocrassin ABBA demonstrated an MIC50 of 1 µg/mL and an MIC90 of 4 µg/mL, compared to vancomycin's MIC50 of 0.5 µg/mL and MIC90 of 1 µg/mL, while outperforming other novel candidates like obefazimod (MIC50 = 4 µg/mL) [1]. Crucially, it showed minimal to no activity against representative members of the human gut microbiota.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50 / MIC90) |
| Target Compound Data | MIC50 = 1 µg/mL, MIC90 = 4 µg/mL |
| Comparator Or Baseline | Vancomycin (MIC50 = 0.5 µg/mL, MIC90 = 1 µg/mL) |
| Quantified Difference | Activity within 1- to 2-fold of the clinical gold standard |
| Conditions | Broth microdilution against 15 clinical C. difficile isolates |
Makes Dryocrassin ABBA a highly relevant benchmark material for developing gut-sparing anticlostridial therapeutics, offering comparable potency to vancomycin without broad-spectrum microbiota disruption.
Unlike traditional antibiotics that kill bacteria and drive resistance, Dryocrassin ABBA acts as a specific anti-virulence agent against Staphylococcus aureus. It inhibits the virulence factor Sortase A (SrtA) with an IC50 of 24.17 µM and directly targets the von Willebrand factor-binding protein (vWbp)[REFS-1, REFS-2]. Importantly, its MIC against S. aureus is >1024 µg/mL, meaning it does not perturb the bacterial growth state, unlike bactericidal comparators.
| Evidence Dimension | Growth perturbation vs. Virulence inhibition |
| Target Compound Data | SrtA IC50 = 24.17 µM; MIC > 1024 µg/mL |
| Comparator Or Baseline | Traditional bactericidal antibiotics (MIC typically < 2 µg/mL) |
| Quantified Difference | >40-fold separation between virulence inhibition and growth inhibition |
| Conditions | S. aureus Newman strain growth curves and FRET-based SrtA assay |
Essential for researchers needing a non-lethal mechanistic probe to study bacterial pathogenesis and anti-virulence strategies without triggering growth-related stress responses.
Due to its quantified superiority over trimeric analogs (like filixic acid ABA) in cellular SARS-CoV and MERS-CoV models, Dryocrassin ABBA is the preferred tetrameric phloroglucinol reference standard for evaluating viral entry and main protease (Mpro) inhibition [1].
Its proven in vivo efficacy against amantadine-resistant H5N1 strains makes it an ideal positive control for evaluating novel antiviral formulations where standard M2 ion channel blockers fail [2].
Performing on par with vancomycin against clinical C. difficile isolates while sparing commensal flora, it serves as a critical benchmark material for developing microbiome-friendly targeted antibiotics [3].
Because it inhibits S. aureus Sortase A and vWbp without affecting bacterial growth (MIC > 1024 µg/mL), it is uniquely suited as a mechanistic probe in assays designed to uncouple virulence from bacterial survival [4].